methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H10ClFN2O3 and its molecular weight is 284.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis in Organic Chemistry
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an important intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010). Additionally, reactions involving indole carboxylic acids/amides with propargyl alcohols have been explored, demonstrating the versatility of this compound in organic synthesis (Selvaraj et al., 2019).
Antiviral Research
This compound is also significant in antiviral research. Novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which include similar structures, have been synthesized and investigated for their antiviral properties against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivachtchenko et al., 2015).
Fluorescence Studies
Research into the fluorescence properties of methyl 3-arylindole-2-carboxylates, which includes compounds structurally related to this compound, has been conducted. These studies explore their potential as fluorescent probes, which could have applications in various scientific fields (Queiroz et al., 2007).
Development of Anticancer Agents
This compound's derivatives have been examined for their potential as anticancer agents. For example, novel indole-thiazolidinone hybrid structures showing promising anticancer potential have been synthesized and tested (Kryshchyshyn-Dylevych et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
Based on the action of structurally similar compounds, it can be inferred that it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It’s plausible that the compound could interact with pathways involving sodium ion channels, given the mode of action of similar compounds .
Result of Action
Based on the action of structurally similar compounds, it can be inferred that it might block the generation and conduction of nerve impulses, leading to a temporary relief of pain .
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c1-19-12(18)11-10(16-9(17)5-13)7-4-6(14)2-3-8(7)15-11/h2-4,15H,5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDVCUSRYDGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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